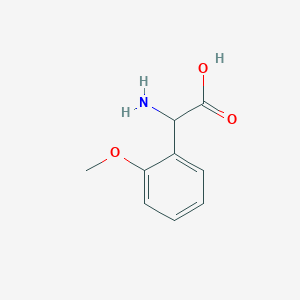

2-amino-2-(2-methoxyphenyl)acetic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-2-(2-methoxyphenyl)acetic acid is a derivative of glycine . It is used as a pharmaceutical intermediate . The compound is solid in its physical form .

Molecular Structure Analysis

The linear formula of this compound is C9H11NO3 . The molecular weight is 181.19 . More detailed structural information might be available in specific databases or scientific literature.Physical And Chemical Properties Analysis

This compound is a solid substance . It is soluble in water, methanol, ether, ethanol, and acetone . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用

Synthesis and Characterization

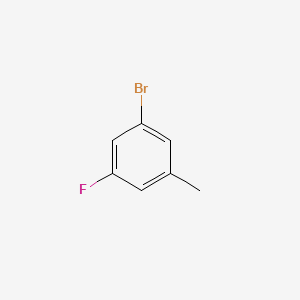

- 2-Amino-2-(2-methoxyphenyl)acetic acid has been utilized in the synthesis of various molecular structures. It plays a role in the formation of complex molecular configurations, contributing to the structural diversity in chemical research (Burns & Hagaman, 1993).

Preparation of Constituent Amino Acids

- This compound has been integral in the preparation of specific amino acids, like L-2-Amino-5-arylpentanoic acids, which are constituents in AM-toxins. It demonstrates the compound's role in the synthesis of biologically significant molecules (Shimohigashi, Lee, & Izumiya, 1976).

Application in Organic Chemistry

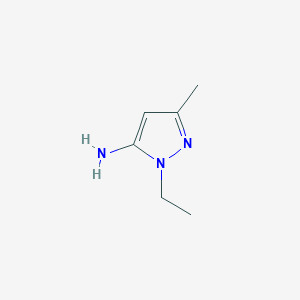

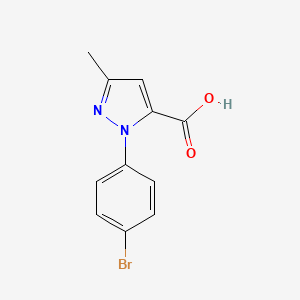

- It is also used in organic chemistry, for instance, in the acylation of amines and pyrazole. This application underscores its versatility in forming new chemical compounds with varying properties (Arutjunyan, Hakobyan, Hakobyan, Gevorgyan, & Panosyan, 2013).

Role in Bioconjugation Chemistry

- In bioconjugation chemistry, derivatives of this compound have been used for coupling peptides to liposomes, indicating its application in biochemistry and molecular biology (Frisch, Boeckler, & Schuber, 1996).

Chemical Structure Analysis

- The compound aids in the analysis of chemical structures, such as in the study of DL-4-Hydroxy-3-methoxymandelic Acid, showcasing its utility in structural chemistry (Okabe, Suga, & Kohyama, 1995).

Applications in Medicinal Chemistry

- While this search focused on excluding drug use and dosage information, it's important to note that derivatives of this compound have been explored for their potential in medicinal chemistry, such as in the synthesis of antimycobacterial agents (Ali & Shaharyar, 2007).

Use in Natural Product Synthesis

- This compound also finds application in the synthesis and isolation of novel natural products, as evidenced by research on Turkish lichens (Kirmizigul, Koz, Anıl, Icli, & Zeybek, 2003).

作用機序

Target of Action

It is known to be a derivative of glycine , an inhibitory neurotransmitter in the central nervous system, especially in the spinal cord, brainstem, and retina .

Mode of Action

As a glycine derivative , it may interact with glycine receptors and influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Biochemical Pathways

As a glycine derivative , it might be involved in the glycine, serine, and threonine metabolism pathways, which play crucial roles in various physiological processes.

Pharmacokinetics

As a solid compound , its bioavailability may be influenced by factors such as solubility, stability, and the presence of transport proteins.

Result of Action

Amino acids and their derivatives, including this compound, have been commercially used as ergogenic supplements, influencing various physical, mental, and physiological activities .

Safety and Hazards

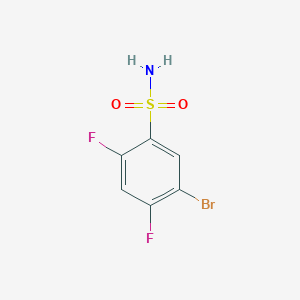

The compound is associated with several hazard statements: H302-H315-H319-H332-H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

特性

IUPAC Name |

2-amino-2-(2-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSACLYOIBPCJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)